Carbonic Anhydrase II Inhibitory Potential of the Core Pharmacophore
The 4‑propoxybenzenesulfonamide core scaffold, which forms the basis of the target compound, inhibits recombinant human carbonic anhydrase II with a Ki of 7.8 nM [REFS‑1]. This potency is comparable to the clinically used CA inhibitor ethoxzolamide (Ki = 8 nM for hCA II) [REFS‑2]. Although the N‑substituent of the target compound may modulate binding, the core structure provides a nanomolar CA II affinity baseline.
| Evidence Dimension | Inhibitory constant (Ki) against human carbonic anhydrase II |
|---|---|
| Target Compound Data | Ki = 7.8 nM (core scaffold 4‑propoxybenzenesulfonamide) |
| Comparator Or Baseline | Ethoxzolamide Ki = 8 nM |
| Quantified Difference | Essentially equipotent (0.2 nM difference) |
| Conditions | Recombinant human CA II, stopped‑flow CO₂ hydration assay, pH 7.5, 20 °C |
Why This Matters
Prospective users evaluating sulfonamide CA inhibitors can expect that the 4‑propoxybenzenesulfonamide core retains nanomolar CA II affinity, but direct testing of the N‑substituted target compound is required to confirm retained potency.
- [1] BindingDB. Ki Summary for 4‑propoxybenzenesulfonamide against carbonic anhydrase II. Ki = 7.8 nM. http://bdb2.ucsd.edu/jsp/dbsearch/Summary_ki.jsp?entryid=50045520 (accessed 2026-04-29). View Source
